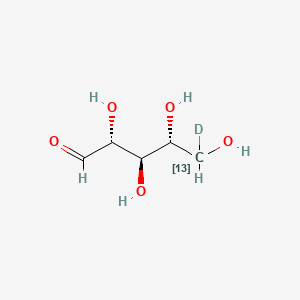
D-Ribose-13C,d-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribose-13C,d-1: is a stable isotope-labeled form of D-Ribose, where the carbon atom at the first position is replaced with the carbon-13 isotope. D-Ribose is a naturally occurring sugar that plays a crucial role in the formation of adenosine triphosphate (ATP), which is essential for cellular energy production. The labeled version, this compound, is widely used in scientific research to trace metabolic pathways and study biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Ribose-13C,d-1 typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using microorganisms that have been genetically modified to incorporate carbon-13 into their metabolic pathways. The resulting D-Ribose-13C can then be isolated and purified .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered strains of bacteria or yeast that can efficiently produce D-Ribose with the carbon-13 isotope. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to obtain high-purity this compound .
化学反応の分析
Types of Reactions: D-Ribose-13C,d-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form D-Ribonic acid.
Reduction: It can be reduced to form D-Ribitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.
Major Products:
Oxidation: D-Ribonic acid
Reduction: D-Ribitol
Substitution: Various substituted ribose derivatives depending on the reagents used
科学的研究の応用
Chemistry: D-Ribose-13C,d-1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates and nucleotides.
Biology: In biological research, it is used to trace metabolic pathways and study the role of ribose in cellular processes, including energy production and nucleic acid synthesis.
Medicine: this compound is used in clinical research to study metabolic disorders and the effects of ribose supplementation on conditions such as chronic fatigue syndrome and cardiac dysfunction.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapies, particularly those targeting metabolic pathways and energy production .
作用機序
D-Ribose-13C,d-1 exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway that generates ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis. The labeled carbon-13 allows researchers to trace the metabolic fate of ribose and study its role in various biochemical processes. The primary molecular targets include enzymes involved in the pentose phosphate pathway and nucleotide synthesis .
類似化合物との比較
D-Ribose: The non-labeled form of ribose, commonly used in energy supplements.
D-Ribose-13C-1: Another isotope-labeled form of ribose, where the carbon-13 isotope is incorporated at a different position.
Uniqueness: D-Ribose-13C,d-1 is unique due to its specific labeling at the first carbon position, which allows for precise tracing of its metabolic pathways. This specificity makes it particularly valuable in research applications where detailed metabolic analysis is required .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
152.13 g/mol |
IUPAC名 |
(2R,3R,4R)-5-deuterio-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1D/t2?,3-,4+,5- |
InChIキー |
PYMYPHUHKUWMLA-QSQSWHTOSA-N |
異性体SMILES |
[2H][13CH]([C@H]([C@H]([C@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


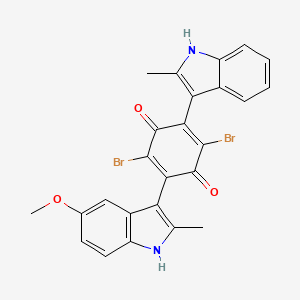
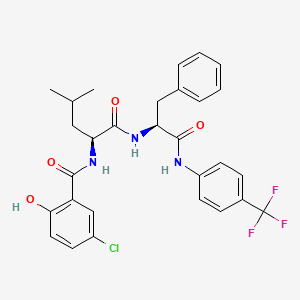
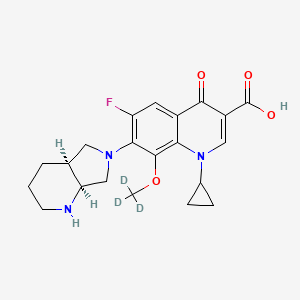
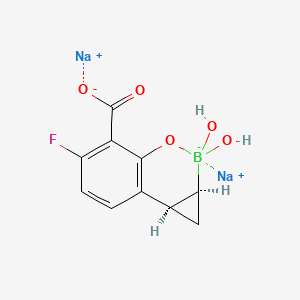
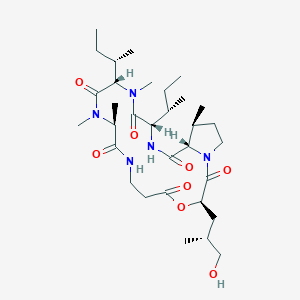
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
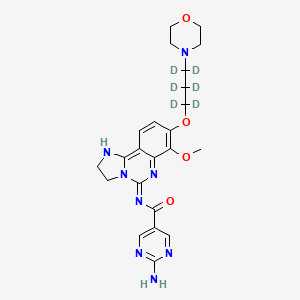
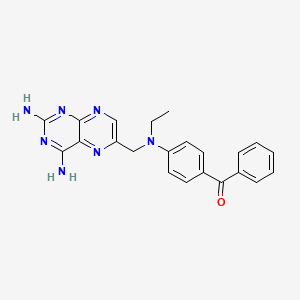
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
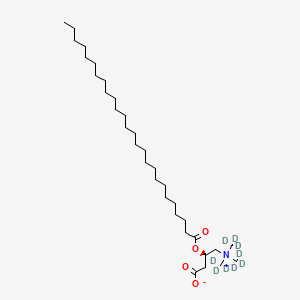


![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)

